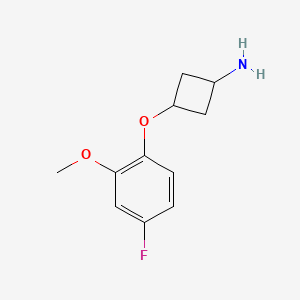![molecular formula C11H21NO B13324911 9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13324911.png)
9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature where a spiro atom connects two rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural flexibility combined with a limited number of degrees of freedom . The spirocyclic structure is known to enhance the drug-like properties of compounds, making them promising candidates for pharmaceutical development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to ensure scalability and cost-effectiveness. The Prins cyclization reaction is preferred due to its simplicity and efficiency in introducing substituents .
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a member of the MmpL family of transporters required for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride
- 4-Oxa-1-azaspiro[5.5]undecane, 9,9-dimethyl-
Uniqueness
9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane is unique due to its specific structural features, including the presence of two methyl groups at position 9 and an oxygen atom in the spiro ring. These features contribute to its enhanced biological activity and drug-like properties compared to similar compounds .
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
9,9-dimethyl-4-oxa-1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21NO/c1-10(2)3-5-11(6-4-10)9-13-8-7-12-11/h12H,3-9H2,1-2H3 |
InChI-Schlüssel |
JCWOIPOIRAMBFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(CC1)COCCN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


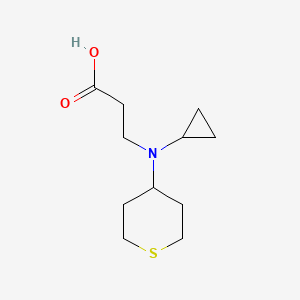
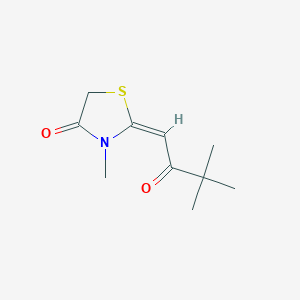
![6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13324836.png)
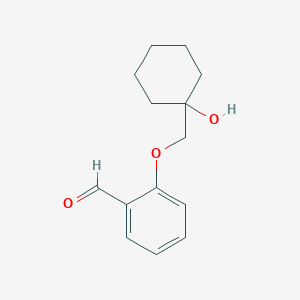
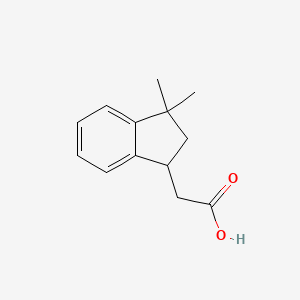
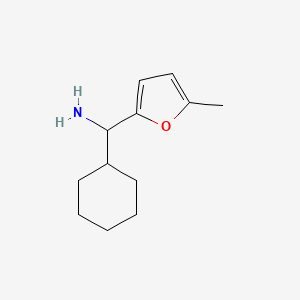



![5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B13324874.png)
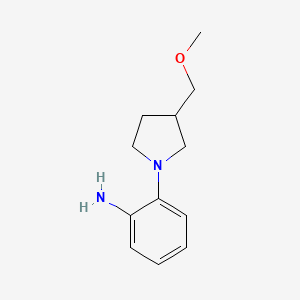

![1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13324902.png)
